![molecular formula C27H31N7O2 B580457 2-(1-((2'-(1H-tétrazol-5-yl)-[1,1'-biphényl]-4-yl)méthyl)-2-butyl-4-méthyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N,N-diméthylacétamide CAS No. 178554-19-3](/img/structure/B580457.png)
2-(1-((2'-(1H-tétrazol-5-yl)-[1,1'-biphényl]-4-yl)méthyl)-2-butyl-4-méthyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N,N-diméthylacétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is also known as N-((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)pentanamide . It has a molecular formula of C19H21N5O and a molecular weight of 335.4 g/mol . The compound is a derivative of Valsartan .
Molecular Structure Analysis
The InChI code for the compound isInChI=1S/C19H21N5O/c1-2-3-8-18 (25)20-13-14-9-11-15 (12-10-14)16-6-4-5-7-17 (16)19-21-23-24-22-19/h4-7,9-12H,2-3,8,13H2,1H3, (H,20,25) (H,21,22,23,24) . The Canonical SMILES is CCCCC(=O)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3 . Physical And Chemical Properties Analysis
The compound has a computed XLogP3-AA of 3.2, indicating its lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 7 rotatable bonds . The exact mass and monoisotopic mass of the compound are 335.17461031 g/mol . The topological polar surface area is 83.6 Ų .Applications De Recherche Scientifique
Propriétés antifongiques
Le système cyclique du tétrazole a été associé à une activité antifongique. Notamment, les composés contenant des motifs tétrazole ont été étudiés comme agents antifongiques potentiels. Par exemple, l’oteseconazole et le quilseconazole inhibent l’enzyme fongique cytochrome P450, démontrant une sélectivité et une toxicité réduite par rapport aux fongicides traditionnels à base d’azole .
Chimie de coordination
Le groupe tétrazole peut servir de ligand polyvalent en chimie de coordination. Les chercheurs ont synthétisé des cadres métal-carboxylate-azolate utilisant des ligands contenant du tétrazole. Ces cadres présentent des structures et des propriétés uniques, ce qui en fait des candidats intéressants pour des applications telles que le stockage de gaz, la catalyse et la délivrance de médicaments .
Synthèse de peptoïdes
La synthèse en phase solide de peptoïdes cycliques avec (1H-tétrazol-5-yl)méthyl comme N-substituant a été réalisée. Les peptoïdes sont des molécules bioactives ayant des applications diverses, notamment la découverte de médicaments et les biomatériaux. L’incorporation de groupes tétrazole élargit la diversité chimique des peptoïdes .
Mécanisme D'action
Target of Action
The primary target of this compound is the angiotensin II receptor type 1 (AT1R) . This receptor plays a crucial role in regulating blood pressure and fluid balance by mediating the effects of angiotensin II, a potent vasoconstrictor .
Mode of Action
The compound acts as an antagonist to the AT1R. By binding to this receptor, it prevents angiotensin II from exerting its vasoconstrictive effects, leading to vasodilation and a subsequent reduction in blood pressure . This interaction also inhibits the release of aldosterone, reducing sodium and water retention .
Biochemical Pathways
The inhibition of AT1R affects several biochemical pathways:
- Renin-Angiotensin-Aldosterone System (RAAS) : By blocking AT1R, the compound disrupts the RAAS, leading to decreased vasoconstriction and aldosterone secretion .
- Nitric Oxide Pathway : The inhibition of AT1R can enhance nitric oxide production, contributing to vasodilation .
Pharmacokinetics
The compound exhibits the following ADME properties:
- Absorption : It is well-absorbed orally with a bioavailability of approximately 60-70% .
- Distribution : It has a high volume of distribution, indicating extensive tissue penetration .
- Metabolism : The compound is metabolized primarily in the liver via cytochrome P450 enzymes .
- Excretion : It is excreted mainly through the kidneys, with a half-life of around 6-9 hours .
Result of Action
At the molecular level, the compound’s antagonism of AT1R leads to:
- Vasodilation : Reduced vascular resistance and lower blood pressure .
- Decreased Aldosterone Levels : Reduced sodium and water retention, contributing to lower blood pressure .
- Improved Endothelial Function : Enhanced nitric oxide production and reduced oxidative stress .
Action Environment
Environmental factors influencing the compound’s action include:
- pH Levels : The compound’s stability can be affected by pH, with optimal activity in a neutral to slightly acidic environment .
- Temperature : Higher temperatures may increase the compound’s degradation rate .
- Presence of Other Drugs : Co-administration with other medications metabolized by cytochrome P450 enzymes can affect its metabolism and efficacy .
This comprehensive overview highlights the multifaceted mechanism of action of this compound, emphasizing its potential therapeutic benefits in managing hypertension and related cardiovascular conditions.
: Information synthesized from various sources on the pharmacology and biochemistry of tetrazole-containing compounds.
Propriétés
IUPAC Name |
2-[2-butyl-4-methyl-6-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N7O2/c1-5-6-11-24-28-18(2)23(16-25(35)33(3)4)27(36)34(24)17-19-12-14-20(15-13-19)21-9-7-8-10-22(21)26-29-31-32-30-26/h7-10,12-15H,5-6,11,16-17H2,1-4H3,(H,29,30,31,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCTXBGUUHQWBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CC(=O)N(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



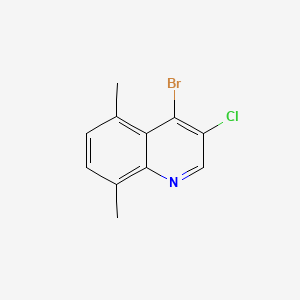
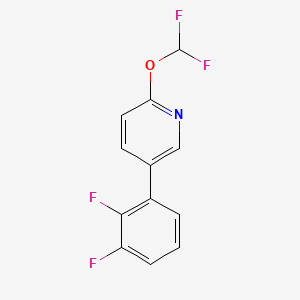
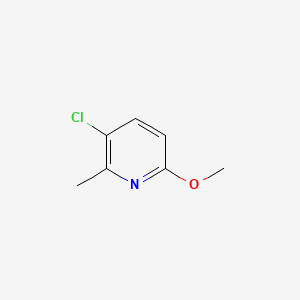
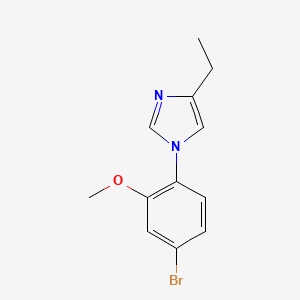

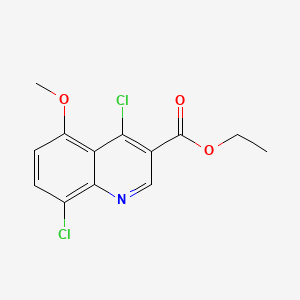
![(3aR,4R,5R,6aS)-4-[(E,3S)-3-Hydroxy-5-phenylpent-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B580390.png)

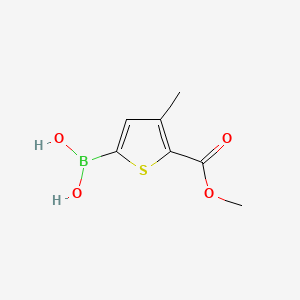


![N-(8alpha,9S)-cinchonan-9-yl-N/'-[(2R)-2-pyrrolidinylMethyl]-Thiourea](/img/structure/B580397.png)